![molecular formula C18H21NO2 B14469562 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde CAS No. 65991-10-8](/img/structure/B14469562.png)
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzyl(methyl)amino propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde typically involves multiple steps:
Formation of Benzyl(methyl)amine: This can be achieved by reductive amination of benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: The benzyl(methyl)amine is then reacted with 3-chloropropanol to form 3-{3-[Benzyl(methyl)amino]propoxy}benzene.
Formylation: Finally, the benzene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product separation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: 3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid.
Reduction: 3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its aldehyde and amine functionalities.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Amine Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the benzyl(methyl)amino propoxy chain, making it less versatile in certain reactions.
3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid: An oxidized form of the compound with different reactivity.
3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol: A reduced form with distinct chemical properties.
Uniqueness
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is unique due to its combination of aldehyde and benzyl(methyl)amino functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
65991-10-8 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[3-[benzyl(methyl)amino]propoxy]benzaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-19(14-16-7-3-2-4-8-16)11-6-12-21-18-10-5-9-17(13-18)15-20/h2-5,7-10,13,15H,6,11-12,14H2,1H3 |
InChI Key |
RLJALWVWMQPTPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC1=CC=CC(=C1)C=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



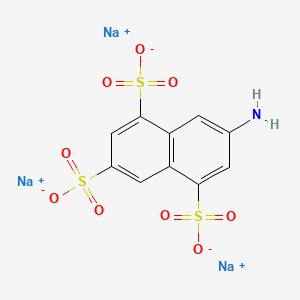
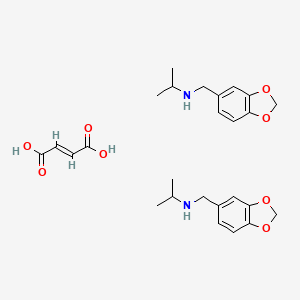
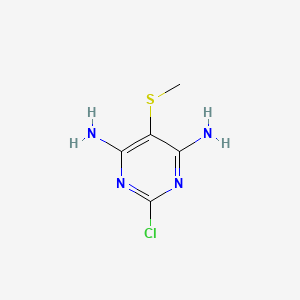

![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
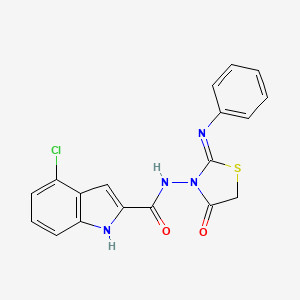
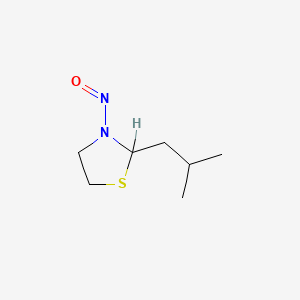
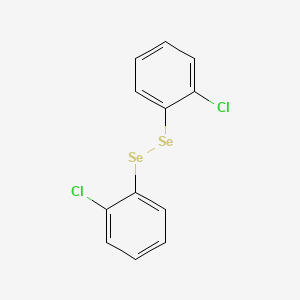

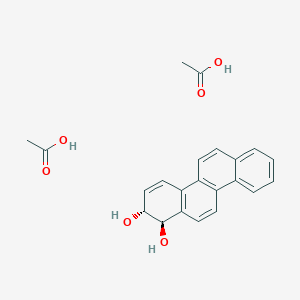
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)

